molecular formula C8H17O2PS3 B1666493 Ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate CAS No. 63906-39-8

Ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate

Cat. No. B1666493
CAS RN: 63906-39-8
M. Wt: 272.4 g/mol
InChI Key: RGWCPFOSLUTALQ-UHFFFAOYSA-N
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Description

Acetic acid, mercapto-, ethyl ester, propyl methylphosphonotrithioate is an insecticide.

Scientific Research Applications

Chemical Synthesis and Molecular Characterization

  • Ethyl thio-aceto-acetate, a related compound, has been synthesized to investigate the negative character of the methylene group due to the proximity of the : C : S group. This synthesis was achieved by Mr. E. K. Mitra in the laboratory of P. Rây, providing insights into the chemical properties and reactivity of such compounds (P. Rây, 1931).

Reactions and Derivatives

  • Ethyl diazoacetate (EDA) undergoes several classes of reactions catalyzed by methylrhenium trioxide, leading to the formation of various derivatives, including α-thio ethyl acetates. These reactions are significant for understanding the synthesis and transformation of ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate and its derivatives (Zuolin Zhu & J. Espenson, 1996).

Biological Activity

  • Derivatives of ethyl acetoacetate have been synthesized using various methods and tested for biological activities such as antioxidant, antibacterial, or antifungal agents. These studies indicate the potential bioactive applications of compounds related to ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate (M. Youssef & M. A. Amin, 2012).

Material Science and Physical Properties

  • The thermodynamic properties of various organic oxygen compounds, including ethyl acetate derivatives, have been extensively studied. This research is crucial for understanding the physical properties and stability of compounds similar to ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate in different environmental conditions (J. Connett, J. F. Counsell & D. A. Lee, 1976).

Environmental Chemistry

  • The stability of similar compounds like thiophanate-methyl in various solvents, including ethyl acetate, has been researched, providing insights into the environmental chemistry and degradation pathways of ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate (G. Courtney, 1977).

Biochemical Interactions

  • Research on the binding of thiosemicarbazone derivatives to human serum albumin helps in understanding the pharmacokinetic mechanisms of drugs and compounds similar to ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate. These studies focus on the interaction dynamics and structural changes induced by such compounds (S. Karthikeyan et al., 2016).

properties

CAS RN

63906-39-8

Product Name

Ethyl ((methyl(propylthio)phosphinothioyl)thio)acetate

Molecular Formula

C8H17O2PS3

Molecular Weight

272.4 g/mol

IUPAC Name

ethyl 2-[methyl(propylsulfanyl)phosphinothioyl]sulfanylacetate

InChI

InChI=1S/C8H17O2PS3/c1-4-6-13-11(3,12)14-7-8(9)10-5-2/h4-7H2,1-3H3

InChI Key

RGWCPFOSLUTALQ-UHFFFAOYSA-N

SMILES

CCCSP(=S)(C)SCC(=O)OCC

Canonical SMILES

CCCSP(=S)(C)SCC(=O)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetic acid, mercapto-, ethyl ester, propyl methylphosphonotrithioate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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